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The inhibition of the Polycomb Repressive Complex 2 (PRC2) has emerged as a promising
therapeutic strategy in oncology and other diseases. Within the PRC2 complex, the Embryonic
Ectoderm Development (EED) subunit plays a critical role in allosterically activating the
catalytic subunit, EZH2, upon binding to trimethylated histone H3 lysine 27 (H3K27me3).
Disrupting this interaction presents an attractive alternative to direct EZH2 inhibition. This guide
provides a detailed comparison of two notable EED inhibitors, Eed226 and its clinically
advanced successor, MAK683.

Mechanism of Action: Allosteric Inhibition of PRC2

Both Eed226 and MAK683 are allosteric inhibitors that target the H3K27me3 binding pocket on
EED.[1][2] By competitively binding to this pocket, they prevent the stimulatory effect of
H3K27me3 on the methyltransferase activity of EZH2, leading to a global reduction in H3K27
methylation and subsequent de-repression of PRC2 target genes.[1][2] This mechanism is
distinct from EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM).
Notably, MAK683 was developed through a stepwise optimization of the Eed226 scaffold,
resulting in a more potent and selective compound with an improved pharmacokinetic profile.[2]

Quantitative Performance Data

A direct comparison of the inhibitory activities of Eed226 and MAK683 reveals the significantly
enhanced potency of MAK683. The following tables summarize key quantitative data from
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biochemical and cellular assays.

Biochemical Activity Eed226 MAKG683 Reference
PRC2 Inhibition (IC50,
H3K27me0 peptide 23.4nM Not Reported [1]
substrate)
PRC2 Inhibition (IC50,
mononucleosome 53.5nM Not Reported [1]
substrate)
EED Binding (Kd) 82 nM Not Reported [1]
PRC2 Complex
o 114 nM Not Reported [1]
Binding (Kd)
EED Alphascreen
o Not Reported 59 nM
Binding (IC50)
LC-MS Assay (IC50) Not Reported 89 nM
ELISA Assay (IC50) Not Reported 26 nM
Cellular Activity Eed226 MAK683 Reference
H3K27me3 Inhibition
in G401 cells (1C50, 220 nM Not Reported [1]
ELISA)
H3K27me3 Inhibition
) 209.9 nM 1.014 nM
in HeLa cells (IC50)
Anti-proliferative
Activity in Karpas-422 80 nM 30 nM [1]
cells (IC50, 14 days)
Anti-proliferative
Activity in WSU- 35.86 nM 1.153 nM
DLCL2 cells (IC50)
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In Vivo Efficacy

Both Eed226 and MAK683 have demonstrated significant anti-tumor activity in preclinical

xenograft models.

In Vivo Efficacy Eed226

MAK®683 Reference

Karpas-422 human

Karpas-422 human

Model [1][2]
lymphoma xenograft lymphoma xenograft
] 300 mg/kg, p.o. BID Not explicitly detailed
Dosing ] ) [1]
for 34 days for direct comparison
Complete tumor Robust and sustained
Outcome [1][2]

regression

tumor reg ression

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental approaches, the following

diagrams illustrate the PRC2 signaling pathway, a general experimental workflow for inhibitor

characterization, and a logical comparison of the two compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective
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« To cite this document: BenchChem. [A Head-to-Head Comparison of EED Inhibitors: Eed226
vs. MAK683]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603109#comparing-eed226-and-mak683-as-eed-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28135235/
https://pubmed.ncbi.nlm.nih.gov/28135235/
https://pubmed.ncbi.nlm.nih.gov/35352560/
https://pubmed.ncbi.nlm.nih.gov/35352560/
https://pubmed.ncbi.nlm.nih.gov/35352560/
https://www.benchchem.com/product/b15603109#comparing-eed226-and-mak683-as-eed-inhibitors
https://www.benchchem.com/product/b15603109#comparing-eed226-and-mak683-as-eed-inhibitors
https://www.benchchem.com/product/b15603109#comparing-eed226-and-mak683-as-eed-inhibitors
https://www.benchchem.com/product/b15603109#comparing-eed226-and-mak683-as-eed-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15603109?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

